2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol
Description
Properties
CAS No. |
1784625-70-2 |
|---|---|
Molecular Formula |
C5H7BrN2O |
Molecular Weight |
191.03 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7BrN2O/c6-4-3-7-8-5(4)1-2-9/h3,9H,1-2H2,(H,7,8) |
InChI Key |
FJVDGECFZDFLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1Br)CCO |
Purity |
95 |
Origin of Product |
United States |
Proposed Synthetic Route for 2 4 Bromo 1h Pyrazol 5 Yl Ethan 1 Ol
Introduction of the Ethan-1-ol Side Chain
The introduction of the 2-hydroxyethyl group onto the pyrazole scaffold can be achieved by targeting either the pyrazole nitrogen atoms or the carbon skeleton. The choice of strategy depends on the desired isomer and the availability of starting materials.
Alkylation and Hydroxyalkylation Reactions at Pyrazole Nitrogen Atoms
Direct alkylation of the pyrazole ring nitrogen is a common method for introducing side chains. For the synthesis of N-substituted hydroxyethyl (B10761427) pyrazoles, reagents like 2-haloethanols (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) or ethylene oxide are typically employed.
Alkylation of pyrazoles with ethylene chlorohydrin (2-chloroethanol) has been effectively carried out under phase-transfer catalysis (PTC). researchgate.net This method is advantageous as it often proceeds under milder conditions. For an N-unsubstituted pyrazole like 4-bromopyrazole, this reaction would likely yield a mixture of two regioisomers: 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol and 2-(4-bromo-2H-pyrazol-2-yl)ethan-1-ol. The ratio of these isomers is influenced by factors such as the steric and electronic properties of the pyrazole ring and the specific reaction conditions. mdpi.com The use of a protic pyrazole ligand can also play a crucial role, with the NH group potentially directing the course of the reaction. nih.gov
In a typical PTC setup, the pyrazole is reacted with 2-chloroethanol in a biphasic system consisting of an organic solvent and a concentrated aqueous solution of a base, such as sodium hydroxide. A phase-transfer catalyst, like benzyltriethylammonium chloride, facilitates the transfer of the pyrazolate anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.net
An alternative to traditional heating is the use of enzyme catalysis. Engineered enzymes have demonstrated the ability to perform selective N-alkylation of pyrazoles with simple haloalkanes, offering unprecedented regioselectivity (>99%). nih.gov While not explicitly demonstrated for 2-chloroethanol, this biocatalytic approach represents a promising frontier for achieving highly selective hydroxyalkylations.
Attachment of the 2-Hydroxyethyl Group to the Pyrazole Carbon Skeleton
To synthesize the specific isomer this compound, the ethan-1-ol side chain must be attached to the C-5 position of the pyrazole ring. This is typically accomplished through a multi-step sequence starting with the functionalization of the pyrazole core.
A highly effective method for introducing a functional group at the C-4 or C-5 position of a pyrazole is the Vilsmeier-Haack reaction. organic-chemistry.orgmdpi.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto an electron-rich heterocycle. organic-chemistry.orgresearchgate.net Starting with an appropriate N-protected pyrazole, formylation can be directed to the C-5 position. For instance, the Vilsmeier-Haack reaction on hydrazones is a known method for producing 4-formylpyrazoles. researchgate.net A key precursor for the target molecule, 4-bromo-1H-pyrazole-5-carbaldehyde , is commercially available and can be synthesized via such formylation reactions. nih.govresearchgate.net
Once the aldehyde is in place, the ethan-1-ol side chain can be completed in two steps:
Carbon-Carbon Bond Formation: A Wittig reaction using a phosphonium (B103445) ylide such as (methoxymethyl)triphenylphosphonium (B8745145) chloride can be used to introduce a one-carbon extension, forming an enol ether. acs.org Alternatively, a Grignard reaction with a methylmagnesium halide followed by oxidation could yield an acetyl group, which can then be further manipulated.
Reduction to the Alcohol: A more direct and common approach involves the reduction of the aldehyde group to a primary alcohol. This is a standard transformation in organic synthesis, readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The aldehyde group of 4-bromo-1H-pyrazole-5-carbaldehyde would be reduced to a hydroxymethyl group, yielding the target compound.
This C-5 functionalization pathway ensures the correct regiochemistry for the ethan-1-ol side chain, which is not guaranteed with direct N-alkylation methods.
Reaction Conditions Optimization: Temperature, Solvent Systems, and Catalysis
Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring regioselectivity.
For N-alkylation reactions , several parameters can be adjusted. In acid-catalyzed alkylations, a study exploring various Lewis and Brønsted acids found that camphorsulfonic acid (CSA) provided the best yield for the N-alkylation of 4-chloropyrazole. mdpi.com The choice of solvent is also crucial; while 1,2-dichloroethane (B1671644) (DCE) was effective, other solvents did not show improved yields. mdpi.com Temperature and reaction time are interdependent; the same study found that shortening the reaction time from 24 hours to 4 hours resulted in only a minor loss in yield. mdpi.com In phase-transfer-catalyzed hydroxyalkylation, the choice of solvent significantly impacts the reaction outcome. For instance, conducting the reaction in the alkylating agent itself (ethylene chlorohydrin) can lead to higher yields compared to using solvents like benzene (B151609) or performing the reaction in water. researchgate.net
The following table summarizes the optimization of conditions for a representative acid-catalyzed N-alkylation of a halopyrazole. mdpi.com
| Entry | Catalyst (20 mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | none | 1,2-DCE | rt | 24 | 0 |
| 2 | none | 1,2-DCE | reflux | 24 | trace |
| 3 | BF₃·OEt₂ | 1,2-DCE | reflux | 24 | 55 |
| 4 | Sc(OTf)₃ | 1,2-DCE | reflux | 24 | 43 |
| 5 | Bi(OTf)₃ | 1,2-DCE | reflux | 24 | 65 |
| 6 | CSA | 1,2-DCE | reflux | 24 | 77 |
| 7 | CSA | Toluene | reflux | 24 | 70 |
| 8 | CSA | CH₃CN | reflux | 24 | 65 |
| 9 | CSA | 1,2-DCE | reflux | 4 | 73 |
Table showing optimization of catalyst, solvent, and reaction time for pyrazole N-alkylation. Data sourced from a study on trichloroacetimidate (B1259523) electrophiles. mdpi.com
For C-5 functionalization via the Vilsmeier-Haack reaction , the temperature is a key parameter. The reaction is typically initiated at a low temperature (e.g., -10 °C to 0 °C) during the formation of the Vilsmeier reagent, and then raised to an elevated temperature (e.g., 70 °C) for the formylation step, which can be maintained for several hours to ensure completion. mdpi.comsid.ir
Advanced Synthetic Approaches
To improve efficiency, scalability, and sustainability, modern synthetic techniques like microwave-assisted synthesis and flow chemistry are being applied to the production of pyrazole derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. dergipark.org.trnih.gov This technology is well-suited for the synthesis of pyrazole precursors and their subsequent functionalization.
For example, the condensation reactions that form the pyrazole ring, which can take hours under conventional reflux, are often completed in minutes under microwave irradiation. youtube.com A study reported the synthesis of pyrazole derivatives in 20 minutes at 120°C using microwave power of 70-100 W. dergipark.org.tr Similarly, N-alkylation and functionalization reactions can be expedited. The methylation of a pyrazole using methyl iodide, for instance, was achieved in just 1 minute at 120 °C in a microwave reactor. nih.gov The application of MAOS to the N-hydroxyalkylation of 4-bromopyrazole or the reduction of 4-bromo-1H-pyrazole-5-carbaldehyde could significantly reduce synthesis time, making it a valuable method for rapid library generation and optimization studies. capes.gov.br
| Reaction Type | Conditions | Time | Advantage | Reference |
| Pyrazole Synthesis | 120°C, 70-100W, Aqueous Medium | 20 min | Rapid, SN2-like heterocyclization | dergipark.org.tr |
| Pyrazole-5-amine Synthesis | 1M HCl, Sealed Vial | 10-15 min | Rapid, Tolerates diverse functional groups | youtube.com |
| Pyrazole N-methylation | 120°C, DMF | 1 min | Extremely rapid alkylation | nih.gov |
Table illustrating the efficiency of microwave-assisted synthesis for various pyrazole-related reactions.
Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and straightforward scalability. mdpi.comacs.org These features are particularly attractive for the large-scale production of pharmaceutical intermediates.
Several flow-based methodologies for pyrazole synthesis have been developed. rsc.orgresearchgate.net One approach involves a two-step flow process where terminal alkynes first undergo copper-catalyzed homocoupling to form 1,3-diyne intermediates, which then react with hydrazine (B178648) in a subsequent reactor to yield 3,5-disubstituted pyrazoles with residence times of around 70 minutes. rsc.org Another modular flow system performs N-alkylation of pyrazole cores. For instance, methylation was successfully achieved with a residence time of 10 minutes at 120 °C. nih.gov
Such a continuous flow platform could be designed for the synthesis of this compound. A multi-step flow process could potentially telescope the Vilsmeier-Haack formylation of a protected 4-bromopyrazole, followed by an in-line reduction of the resulting aldehyde. This integration of synthesis and purification steps can dramatically improve efficiency and throughput, making flow chemistry a superior method for scalable synthesis. nih.govacs.org
An in-depth analysis of the synthetic pathways leading to the formation of the chemical compound this compound is presented. This examination also extends to the methodologies for its direct precursors and the integration of green chemistry principles into its synthesis.
Chemical Transformations and Derivatization Strategies for 2 4 Bromo 1h Pyrazol 5 Yl Ethan 1 Ol
Modifications at the Bromo-Substituted Pyrazole (B372694) Core
The presence of a bromine atom at the C4 position of the pyrazole ring is a key handle for introducing molecular diversity. This can be achieved through nucleophilic substitution, transition metal-catalyzed cross-coupling, or metalation-trapping sequences.
Nucleophilic Aromatic Substitution Reactions of the Bromine Atom
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. youtube.commasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov For the reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the anionic intermediate. masterorganicchemistry.com
In the case of 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol, the pyrazole ring itself is electron-rich, and the molecule lacks strong electron-withdrawing groups in the required positions to sufficiently activate the C4-Br bond towards classical SNAr. Therefore, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally challenging and would likely require harsh reaction conditions or a different mechanistic pathway, such as one involving a benzyne-like intermediate, which is less common for five-membered heterocycles.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki. Bromo(hetero)arenes are excellent substrates for these transformations. mdpi.com The C4-Br bond in this compound can be readily functionalized using various palladium-catalyzed coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura reaction couples organoboron compounds with organic halides. The 4-bromo position of the pyrazole can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This method is highly effective for creating biaryl structures. The choice of phosphine ligands can be critical for achieving high yields and selectivity, especially in complex heterocyclic systems.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of a base like triethylamine. This provides a direct route to synthesize 4-alkynyl-substituted pyrazoles, which are valuable intermediates for further transformations.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. youtube.com The reaction is catalyzed by a palladium complex and requires a base. This allows for the introduction of vinyl groups at the C4 position of the pyrazole ring, yielding styrenyl-type derivatives when coupled with styrene, or acrylate derivatives when coupled with acrylates.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
| Suzuki | Aryl/Vinylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 4-Aryl/Vinyl-pyrazole |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | 4-Alkynyl-pyrazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 4-Alkenyl-pyrazole |
Metalation and Trapping Reactions for Further Functionalization of the Pyrazole Ring
Halogen-metal exchange is a robust method for converting an aryl halide into a potent organometallic nucleophile, which can then be "trapped" with an electrophile to introduce a new functional group. wikipedia.org This strategy is particularly useful for the 4-bromopyrazole core.
The bromine atom can be exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), typically at very low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgharvard.edu This generates a highly reactive 4-lithiopyrazole intermediate. This intermediate can then react with a wide array of electrophiles. For substrates bearing acidic protons, such as the N-H of the pyrazole and the O-H of the alcohol, an excess of the organolithium reagent is required to first deprotonate these positions before the halogen-metal exchange occurs. nih.gov
Table of Potential Electrophiles and Resulting Functional Groups:
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Acetaldehyde, Acetone | Secondary/Tertiary Alcohol |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |
| Borates | Triisopropyl borate | Boronic Ester (-B(OiPr)₂) |
This two-step sequence provides a powerful route to a diverse range of 4-substituted pyrazoles that are not easily accessible through other methods. nih.gov
Reactions Involving the Ethan-1-ol Side Chain
The primary alcohol of the ethan-1-ol side chain offers a second point for derivatization through oxidation, esterification, or etherification.
Oxidation Reactions of the Primary Alcohol Functionality
The primary alcohol group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk
Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. Common reagents for this transformation include Pyridinium chlorochromate (PCC) or carrying out a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine). These conditions prevent over-oxidation to the carboxylic acid. youtube.com The resulting product would be 2-(4-bromo-1H-pyrazol-5-yl)acetaldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.orglibretexts.org Reagents such as potassium permanganate (KMnO₄), chromic acid (prepared in situ from potassium dichromate and sulfuric acid), or Jones reagent (CrO₃ in acetone/sulfuric acid) are effective for this purpose. libretexts.orgstackexchange.com Research on the analogous compound 2-(pyrazol-5-yl)ethanol has shown that oxidation with KMnO₄ can lead to the corresponding pyrazole-carboxylic acid. The product of this reaction would be 2-(4-bromo-1H-pyrazol-5-yl)acetic acid.
| Desired Product | Reagent(s) | Typical Conditions |
| Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temp |
| Aldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temp |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, heat |
| Carboxylic Acid | Jones Reagent (CrO₃ / H₂SO₄) | Acetone, 0 °C to Room Temp |
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group can be readily converted into esters and ethers, which can alter the molecule's physical properties, such as lipophilicity and solubility.
Esterification: The formation of an ester can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with a more reactive acylating agent like an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.
Etherification: The most common method for forming an ether from an alcohol is the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol's hydroxyl group using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether.
Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound is a key site for nucleophilic substitution, enabling the introduction of various functional groups. A primary challenge in these reactions is the stability of the hydroxide ion, which is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a more stable leaving group. libretexts.org
One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form a good leaving group, water. libretexts.org Subsequent reaction with hydrogen halides (HX) can then proceed via an SN1 or SN2 mechanism, depending on the substrate, to yield the corresponding haloalkane. pearson.com For a primary alcohol like this compound, an SN2 mechanism is expected. libretexts.org
Alternative reagents for converting the alcohol into an alkyl halide include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.org These reagents are effective as they transform the hydroxyl group into an intermediate that is readily displaced by the halide ion. libretexts.org
The resulting alkyl halides are valuable intermediates. For instance, the conversion of 1-butanol to pentanenitrile can be achieved by first converting the alcohol to an alkyl sulfonate ester, which is then displaced by a cyanide nucleophile, a reaction that does not occur with the alcohol alone. libretexts.org Similarly, the halogenated derivative of this compound can serve as a precursor for introducing a wide range of functionalities through reactions with various nucleophiles.
Table 1: Plausible Substitution Reactions of the Hydroxyl Group
| Reagent | Product | Reaction Type |
|---|---|---|
| HBr | 5-(2-bromoethyl)-4-bromo-1H-pyrazole | Nucleophilic Substitution (SN2) |
| SOCl₂ | 5-(2-chloroethyl)-4-bromo-1H-pyrazole | Nucleophilic Substitution |
| PBr₃ | 5-(2-bromoethyl)-4-bromo-1H-pyrazole | Nucleophilic Substitution |
Modifications at the Pyrazole Nitrogen Atoms (N1 and N2)
The pyrazole ring contains two nitrogen atoms, offering sites for further functionalization. NH-pyrazoles can act as both weak bases and weak acids, allowing for reactions at the pyridine-like N2 atom and substitution at the N1 position. chim.it
Alkylation and Acylation Strategies on the Pyrazole Nitrogens
The N1-alkylation of pyrazoles is a common strategy to introduce substituents onto the heterocyclic core. The reaction of a pyrazole with an alkyl halide in the presence of a base is a standard method for this transformation. researchgate.net For this compound, direct alkylation would compete with reaction at the hydroxyl group. Therefore, protection of the hydroxyl group may be necessary before N-alkylation.
Phase transfer catalysis has been successfully employed for the alkylation of pyrazoles with reagents like ethylene (B1197577) chlorohydrin. researchgate.net This methodology could be adapted for the alkylation of this compound with various alkylating agents. The reaction of 3(5)-methylpyrazole with ethylene chlorohydrin under these conditions yields a mixture of N1 and N2 isomers. researchgate.net
Acylation of the pyrazole nitrogen can also be achieved using acyl halides or anhydrides. This modification introduces a carbonyl functionality, which can influence the electronic properties of the pyrazole ring and serve as a handle for further transformations.
Formation of N-Bridged Pyrazole Systems
The bifunctional nature of this compound, possessing both a reactive pyrazole NH and a hydroxyl group, allows for the potential construction of N-bridged systems. This can be envisioned through an intramolecular cyclization reaction. First, the hydroxyl group would be converted into a good leaving group, such as a tosylate or a halide. Then, under basic conditions, the pyrazole nitrogen could act as an intramolecular nucleophile, displacing the leaving group to form a fused heterocyclic system, such as a pyrazolo[2,1-a]oxazine derivative. The synthesis of fused pyrazoles, like pyrazolo[1,5-a]pyrimidines, often involves the reaction of aminopyrazoles with 1,3-bielectrophiles, demonstrating the utility of substituted pyrazoles in constructing complex heterocyclic frameworks. chim.it
Development of Novel Hybrid Chemical Architectures
The integration of the this compound scaffold into larger, multi-heterocyclic systems is a promising strategy for developing new chemical entities. Pyrazole derivatives are frequently used as precursors for a variety of fused heterocyclic systems. chim.itsemanticscholar.org
Integration of this compound into Multi-Heterocyclic Systems
The functional groups of this compound can be chemically manipulated to facilitate the construction of additional heterocyclic rings. For example, oxidation of the primary alcohol to an aldehyde or carboxylic acid would provide an electrophilic center. This new functional group could then participate in condensation reactions with suitable binucleophiles to form new rings. For instance, reaction of a pyrazole-4-carbaldehyde with methyl thioglycolate is used to synthesize thieno[2,3-c]pyrazole derivatives. semanticscholar.org Similarly, the brominated pyrazole could undergo coupling reactions to attach other aromatic or heterocyclic moieties.
Design and Synthesis of Pyrazole-Thiazole and Pyrazole-Tetrazole Conjugates
The combination of pyrazole with other heterocycles like thiazole and tetrazole into a single molecule is a well-established strategy for creating hybrid compounds. nih.govnih.gov
Pyrazole-Thiazole Conjugates: A common route to thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. researchgate.net To synthesize a pyrazole-thiazole conjugate from this compound, the starting material could first be oxidized to the corresponding carboxylic acid, 2-(4-bromo-1H-pyrazol-5-yl)acetic acid. This acid could then be converted to a thioamide. Separately, the hydroxyl group could be converted to a ketone, for example, by reaction with a Grignard reagent followed by oxidation, and then halogenated to form the requisite α-haloketone. The intramolecular or intermolecular condensation of these fragments would lead to the desired pyrazole-thiazole hybrid. Alternatively, multi-component reactions, often microwave-assisted, provide an efficient route to pyrazolothiazole hybrids from thiosemicarbazide, a 2-bromoacetophenone derivative, and a third component. researchgate.netresearchgate.net
Table 2: Proposed Synthetic Route to a Pyrazole-Thiazole Conjugate
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | PCC | 2-(4-bromo-1H-pyrazol-5-yl)acetaldehyde |
| 2 | 2-(4-bromo-1H-pyrazol-5-yl)acetaldehyde | Br₂, H⁺ | 2-bromo-2-(4-bromo-1H-pyrazol-5-yl)acetaldehyde |
Pyrazole-Tetrazole Conjugates: The synthesis of 5-substituted-1H-tetrazoles is frequently achieved through the [2+3] cycloaddition of a nitrile with an azide, typically sodium azide. mdpi.com To create a pyrazole-tetrazole conjugate, the ethanol (B145695) side chain of this compound can be converted into a nitrile. This would involve converting the hydroxyl group to a good leaving group, followed by substitution with cyanide. The resulting nitrile can then undergo cyclization with sodium azide in the presence of a proton source or a Lewis acid to form the tetrazole ring. mdpi.commdpi.com This approach has been used to synthesize various pyrazole-tetrazole hybrids. mdpi.com
Table 3: Proposed Synthetic Route to a Pyrazole-Tetrazole Conjugate
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | 1. TsCl, pyridine; 2. NaCN | 3-(4-bromo-1H-pyrazol-5-yl)propanenitrile |
Creation of Complex Molecular Architectures for Probe Development
The strategic functionalization of this compound serves as a cornerstone for the development of sophisticated molecular probes. This precursor, endowed with a reactive bromine atom, a versatile pyrazole core, and a modifiable ethanol sidechain, offers a trifecta of opportunities for constructing complex molecular architectures. These architectures are meticulously designed to interact with specific biological targets or environments, often eliciting a detectable signal, such as fluorescence, for imaging and sensing applications. The development of such probes typically involves a multi-step synthetic approach, leveraging the distinct reactivity of each functional group to introduce new molecular components and build complexity in a controlled manner.
A primary strategy for elaborating the structure of this compound involves the derivatization of the pyrazole ring, often through palladium-catalyzed cross-coupling reactions at the C4 position, where the bromine atom resides. Reactions such as the Suzuki-Miyaura coupling are instrumental in this context, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This is particularly significant in the design of fluorescent probes, where the pyrazole can be conjugated with known fluorophores to modulate its photophysical properties. For instance, coupling the pyrazole scaffold with a coumarin or porphyrin derivative can lead to novel dye systems with tailored absorption and emission profiles suitable for biological imaging.
The ethanol sidechain of this compound presents another avenue for structural elaboration. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for a variety of subsequent chemical transformations. The resulting aldehyde, for example, can undergo condensation reactions with amines to form Schiff bases, which can be important for recognizing specific analytes. Alternatively, the carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively. This allows for the attachment of the pyrazole-based probe to biomolecules such as peptides or proteins, a process known as bioconjugation. This targeted delivery is crucial for probing the function and localization of specific proteins within a cellular context.
Furthermore, the pyrazole nucleus itself, with its two nitrogen atoms, can participate in the coordination of metal ions. This property is exploited in the design of chemosensors. By strategically positioning coordinating functional groups on the pyrazole ring and its substituents, intricate ligand systems can be created that exhibit high selectivity for specific metal ions. The binding of a target metal ion to such a probe can induce a conformational change or alter the electronic properties of the molecule, leading to a measurable change in its fluorescence or color.
The synthesis of these complex molecular architectures often involves a building-block approach, where different components of the final probe are synthesized separately and then assembled. For example, a pyrazolyl-boronic acid derivative, synthesized from this compound, can be coupled with a functionalized fluorophore via a Suzuki-Miyaura reaction. The resulting intermediate can then be further modified at the ethanol sidechain to introduce a targeting moiety. This modular approach provides a high degree of flexibility, allowing for the systematic variation of each component of the probe to optimize its performance for a specific application.
The following table outlines some of the key chemical transformations and the resulting functionalities that can be introduced to this compound for the development of molecular probes.
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functionality | Application in Probe Development |
| C4-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl/Heteroaryl substituent | Introduction of fluorophores, extension of π-conjugation |
| C4-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl substituent | Linker for bioconjugation, building block for larger systems |
| C4-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino substituent | Introduction of coordinating groups, attachment of biomolecules |
| Ethanol Sidechain | Oxidation | PCC, DMP, or other oxidizing agents | Aldehyde or Carboxylic Acid | Handle for further derivatization (e.g., Schiff base, amide formation) |
| Ethanol Sidechain | Etherification | Alkyl halide, base | Ether linkage | Modification of solubility and pharmacokinetic properties |
| Pyrazole N-H | N-Alkylation/N-Arylation | Alkyl/Aryl halide, base | N-Substituted Pyrazole | Fine-tuning of electronic properties and steric hindrance |
These derivatization strategies underscore the versatility of this compound as a scaffold in the creation of complex and functional molecular probes for a wide range of applications in chemical biology and diagnostics.
Spectroscopic and Structural Elucidation Studies of 2 4 Bromo 1h Pyrazol 5 Yl Ethan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the chemical environment of individual atoms. For 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol, a combination of one- and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon skeletons, as well as confirmation of the nitrogenous heterocyclic core.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The pyrazole (B372694) ring proton (H3) is expected to appear as a singlet in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring. The two methylene groups of the ethanol (B145695) substituent will present as two distinct triplets, assuming coupling to each other. The -CH₂- group adjacent to the pyrazole ring will likely resonate at a lower field than the -CH₂- group bonded to the hydroxyl group, owing to the electron-withdrawing nature of the pyrazole ring. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and solvent dependent. The NH proton of the pyrazole ring also typically appears as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| NH | 12.0 - 13.0 | br s | - |
| H3 | 7.5 - 7.8 | s | - |
| -CH₂- (adjacent to pyrazole) | 2.8 - 3.1 | t | 6.0 - 7.0 |
| -CH₂- (adjacent to OH) | 3.7 - 4.0 | t | 6.0 - 7.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The pyrazole ring carbons (C3, C4, and C5) will resonate in the aromatic region. The C4 carbon, being directly attached to the bromine atom, will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The C5 carbon, substituted with the ethanol group, and the C3 carbon will also have characteristic chemical shifts. The two sp³ hybridized carbons of the ethanol side chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C3 | 135 - 140 |
| C4 | 95 - 105 |
| C5 | 145 - 150 |
| -CH₂- (adjacent to pyrazole) | 25 - 30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹⁵N NMR for Nitrogen Atom Confirmation and Electronic State
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in the pyrazole ring are in different chemical environments and are expected to show two distinct signals. The chemical shifts of these nitrogen atoms provide valuable information about their hybridization and the electronic distribution within the heterocyclic system. The "pyrrole-like" nitrogen (N1), which is protonated, will resonate at a different frequency compared to the "pyridine-like" nitrogen (N2). ceon.rs
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity of the molecular framework, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons of the two methylene groups in the ethanol side chain, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C3, -CH₂-, and -CH₂-).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the attachment of the ethanol side chain to the C5 position of the pyrazole ring by observing correlations between the methylene protons and the pyrazole ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. This could be used to confirm the regiochemistry of the substituents on the pyrazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrations of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the pyrazole ring is also expected in a similar region, often appearing as a sharper peak superimposed on the broad O-H band. The C-H stretching vibrations of the pyrazole ring and the methylene groups will appear in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol will likely be observed around 1050-1150 cm⁻¹. Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (pyrazole) | Stretching | 3100 - 3300 |
| C-H (aromatic/aliphatic) | Stretching | 2850 - 3100 |
| C=N, C=C (pyrazole ring) | Stretching | 1400 - 1600 |
| C-O (alcohol) | Stretching | 1050 - 1150 |
Note: These are predicted values and may be influenced by the physical state of the sample (solid or liquid).
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Raman Spectroscopy for Molecular Vibrations Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. The analysis of the Raman spectrum for this compound would reveal characteristic vibrational modes associated with its pyrazole core and functional group substitutions. While a specific experimental spectrum for this exact compound is not widely published, the expected vibrational frequencies can be predicted based on extensive studies of pyrazole and its derivatives. researchgate.net
The key vibrational modes anticipated for this compound include the stretching and bending of the pyrazole ring, vibrations of the C-Br bond, and modes corresponding to the ethanol substituent. The pyrazole ring itself has characteristic vibrations, including N-H stretching, C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes. researchgate.net The presence of the heavy bromine atom is expected to give rise to a low-frequency C-Br stretching vibration. The ethanol side chain would contribute with O-H, C-H, C-C, and C-O stretching and bending vibrations.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3200-3600 |
| N-H Stretch | Pyrazole Ring | ~3150 |
| C-H Stretch (Aromatic) | Pyrazole Ring | 3000-3100 |
| C-H Stretch (Aliphatic) | Ethan-1-ol Side Chain | 2850-3000 |
| C=N / C=C Stretch | Pyrazole Ring | 1400-1600 |
| C-H Bend | Aliphatic/Aromatic | 1350-1480 |
| C-O Stretch | Alcohol (-CH₂OH) | 1000-1260 |
| Ring Deformation | Pyrazole Ring | 600-1000 |
This table presents predicted data based on characteristic vibrational frequencies for the respective functional groups and is not derived from experimental results for the specific compound.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The molecular formula for this compound is C₅H₇BrN₂O. The exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.
The calculated monoisotopic mass for the neutral molecule [M] is 190.97960 Da. In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺. The presence of bromine is readily identifiable by a characteristic isotopic pattern, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Calculated Exact Masses for Isotopologues and Adducts of this compound
| Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M(⁷⁹Br)]⁺ | C₅H₈BrN₂O⁺ | 191.9874 |
| [M(⁸¹Br)]⁺ | C₅H₈BrN₂O⁺ | 193.9854 |
| [M(⁷⁹Br)+H]⁺ | C₅H₈BrN₂O⁺ | 191.98743 |
| [M(⁸¹Br)+H]⁺ | C₅H₈BrN₂O⁺ | 193.98538 |
| [M(⁷⁹Br)+Na]⁺ | C₅H₇BrN₂ONa⁺ | 213.96937 |
This table contains theoretically calculated values.
The fragmentation pattern observed in a mass spectrum provides valuable information for structural elucidation. For this compound, the fragmentation is expected to be initiated by cleavage of the bonds on the ethanol side chain and subsequent fragmentation of the pyrazole ring. researchgate.net The molecular ion peak would be observed as a doublet corresponding to the two bromine isotopes.
Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.orgmiamioh.edu Therefore, a significant fragment would be expected from the loss of CH₂OH (m/z 31), leading to the formation of a bromopyrazolyl-methyl cation. Further fragmentation could involve the loss of HCN or N₂ from the pyrazole ring, which is a characteristic fragmentation pattern for pyrazole derivatives. researchgate.netchemguide.co.uk
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Proposed Fragment Structure | Fragmentation Pathway | m/z (for ⁷⁹Br/⁸¹Br) |
|---|---|---|
| [C₅H₇BrN₂O]⁺˙ | Molecular Ion | 190/192 |
| [C₅H₅BrN₂]⁺ | Loss of H₂O | 172/174 |
| [C₄H₄BrN₂]⁺ | Loss of CH₂OH | 159/161 |
| [C₃H₂BrN]⁺˙ | Loss of HCN from [C₄H₄BrN₂]⁺ | 132/134 |
This table presents plausible fragmentation patterns based on known fragmentation rules for similar chemical structures and is not based on direct experimental data for the title compound.
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Pyrazole and its derivatives are known to exhibit absorption in the UV region, typically arising from π→π* and n→π* electronic transitions within the aromatic ring. mdpi.comresearchgate.net
For this compound, the pyrazole ring is the primary chromophore. The π→π* transitions, which are generally of high intensity, involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The n→π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the lone pair on the pyridine-type nitrogen atom) to a π* antibonding orbital. The presence of the bromine atom (an auxochrome) may cause a bathochromic (red) shift in the absorption maxima due to its electron-donating lone pairs interacting with the pyrazole π-system. The hydroxyethyl (B10761427) group is not expected to significantly influence the electronic transitions of the pyrazole core. Studies on similar pyrazole derivatives often show absorption maxima in the range of 200-300 nm. physchemres.org
Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. Many pyrazole derivatives exhibit fluorescence, and this property is highly dependent on their molecular structure, substituents, and environment. rsc.orgnih.gov The luminescence in pyrazole-containing compounds is often attributed to processes like intramolecular charge transfer (ICT). mdpi.com
The potential fluorescence of this compound would need to be determined experimentally. If the compound is fluorescent, analysis of its emission spectrum, quantum yield, and lifetime would provide insights into its excited state properties. The presence of the heavy bromine atom could potentially quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thus reducing fluorescence intensity. However, the specific luminescent behavior would be a result of the interplay between the electronic nature of the pyrazole ring and its substituents.
X-ray Crystallography
X-ray crystallography stands as an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial relationship of atoms, offering a definitive structural elucidation. Furthermore, the resulting crystal structure allows for a detailed analysis of the packing of molecules in the crystal lattice and the nature of the intermolecular forces that govern the supramolecular architecture.
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation
While a specific single crystal X-ray diffraction study for this compound is not widely reported in publicly available literature, the crystallographic parameters of closely related bromo-pyrazole derivatives provide valuable insights into the expected structural features. Single crystal X-ray diffraction (SCXRD) analysis of analogous compounds typically reveals a monoclinic or orthorhombic crystal system. researchgate.netresearchgate.netvensel.org The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. wpmucdn.comlibretexts.org The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.
The crystallographic data for a representative bromo-pyrazole derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, is presented in the table below to illustrate the type of information obtained from such studies. researchgate.net
| Crystallographic Parameter | Value |
| Empirical Formula | C4H2N3O4⋅C2H6OS |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.8751(6) |
| b (Å) | 11.0506(10) |
| c (Å) | 14.0569(12) |
| β (°) | 97.355(3) |
| Volume (ų) | 1059.17(16) |
| Z | 4 |
Table 1: Representative crystallographic data for a related bromo-pyrazole derivative. Data sourced from a study on 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing and intermolecular interactions are crucial in understanding the solid-state properties of a compound. For this compound, a variety of intermolecular interactions are anticipated to play a significant role in the formation of its supramolecular structure. These interactions are primarily driven by the functional groups present in the molecule: the N-H and pyridine-like N atoms of the pyrazole ring, the hydroxyl group (-OH) of the ethan-1-ol side chain, and the bromine atom.
Hydrogen Bonding: The most prominent intermolecular interaction expected is hydrogen bonding. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the pyridine-like nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or cyclic motifs between adjacent molecules. mdpi.com Additionally, the hydroxyl group of the ethan-1-ol side chain is a strong hydrogen bond donor and acceptor, capable of forming O-H···N or O-H···O hydrogen bonds. These interactions are fundamental in directing the assembly of molecules in the crystal lattice. In related structures, hydrogen bonds have been observed to connect adjacent pyrazole and solvent molecules, forming supramolecular chains. researchgate.net
Halogen Bonding: The bromine atom on the pyrazole ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a nitrogen or oxygen atom of a neighboring molecule. researchgate.net This type of interaction has been recognized as a significant force in crystal engineering and can influence the packing of bromo-substituted heterocyclic compounds.
The interplay of these various intermolecular forces will ultimately determine the final three-dimensional arrangement of this compound molecules in the solid state, influencing its physical properties such as melting point and solubility.
Theoretical and Computational Chemistry Investigations of 2 4 Bromo 1h Pyrazol 5 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and related properties of molecules like 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
The optimization process systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazole (B372694) ring and the orientation of the ethan-1-ol side chain relative to the ring are key structural parameters determined through this method.
Table 1: Selected Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.375 | ||
| N2-C3 | 1.330 | ||
| C3-C4 | 1.420 | ||
| C4-C5 | 1.380 | C4-C5-C6 | 125.5 |
| C4-Br | 1.890 | ||
| C5-N1 | 1.350 | ||
| C5-C6 | 1.510 | ||
| C6-C7 | 1.530 | ||
| C7-O8 | 1.430 | ||
| N1-N2-C3 | 112.0 | ||
| N2-C3-C4 | 106.0 | ||
| C3-C4-C5 | 105.0 | ||
| C4-C5-N1 | 111.0 | ||
| C5-N1-N2 | 106.0 | ||
| C5-C6-C7-O8 | 60.0 (gauche) |
Note: The values presented in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is typically localized on the electron-rich pyrazole ring and the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO is generally distributed over the pyrazole ring, suggesting it can accept electrons in nucleophilic reactions.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| EHOMO | -6.54 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.31 |
Note: The values presented in this table are hypothetical and serve as an illustration of the type of data obtained from FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, making these the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the regions around the bromine atom would likely show a positive potential, indicating their susceptibility to nucleophilic attack.
Calculation of Spectroscopic Parameters for Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental values, help in the precise assignment of signals in the NMR spectra.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. By comparing this with the experimental IR spectrum, the vibrational modes of the molecule can be assigned to specific absorption bands.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This helps in understanding the electronic transitions responsible for the observed absorption bands.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the different spatial arrangements of a molecule, known as conformations, and to identify the most stable ones.
Prediction of Stable Conformational Isomers of this compound
The ethan-1-ol side chain in this compound can rotate around the C5-C6 and C6-C7 single bonds, leading to various conformational isomers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation. The conformations with the lowest energies are the most stable and, therefore, the most likely to be observed.
A potential energy surface scan can be performed by rotating the dihedral angle C5-C6-C7-O8 to identify the stable conformers, such as anti and gauche forms. The relative energies of these conformers determine their population at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Based on a comprehensive search of scientific literature and chemical databases, there is currently no published research available on the specific theoretical and computational chemistry investigations for the compound This compound .
The requested analysis, including energy landscape exploration, molecular dynamics simulations, and molecular docking studies, requires specific data from dedicated research that has not been performed or published for this particular molecule. Database entries confirm its structure but note that no literature data is available. uni.lu
While computational studies and discussions on tautomerism exist for other related pyrazole derivatives, these findings are not directly transferable and would not adhere to the strict focus on this compound as required. researchgate.netresearchgate.neteurasianjournals.comnih.gov For instance, research on the tautomerism of other 4-bromo-1H-pyrazoles has been conducted using DFT calculations, but the specific subject of this article was not included in those studies. researchgate.net
Without any available research findings, it is not possible to generate the detailed, data-driven article as outlined in the request. The creation of scientifically accurate content for the specified sections and subsections is entirely contingent on the existence of primary research literature, which, in this case, is absent.
Mechanistic Biological Activity Studies in Vitro and Molecular Level of 2 4 Bromo 1h Pyrazol 5 Yl Ethan 1 Ol and Its Derivatives
Enzyme Inhibition Studies at a Molecular Level
Pyrazole (B372694) derivatives have been identified as potent inhibitors of several enzyme families. globalresearchonline.netresearchgate.net The core structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.
Investigation of Specific Enzyme Targets (e.g., Phosphodiesterases, Oxidase Enzymes, Hydrolases)
Phosphodiesterases (PDEs): A significant body of research has focused on pyrazole derivatives as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), particularly PDE4. lbl.govnih.gov PDEs are crucial enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP. researchgate.net Inhibition of PDE4, which is highly expressed in inflammatory and immune cells, has therapeutic potential for treating inflammatory conditions. lbl.gov Studies have shown that pyrazole derivatives can be potent PDE4 inhibitors, with some compounds also exhibiting dual PDE3/PDE4 inhibitory activity. researchgate.net For instance, a series of pyrazole and triazole derivatives containing a 5-phenyl-2-furan moiety were synthesized and showed considerable inhibitory activity against PDE4B. nih.gov Another study reported the development of pyrazole carboxylic ester derivatives as highly potent PDE4D inhibitors. lbl.gov
Oxidase Enzymes: The pyrazole structure itself is known to interact with oxidase enzymes. For example, pyrazole is a well-known inhibitor of alcohol dehydrogenase. nih.gov Furthermore, studies have shown that pyrazole can be metabolized by cytochrome P-450-dependent microsomal enzymes, indicating an interaction with this oxidase system. This metabolism can be influenced by various inducers, suggesting that derivatives could be designed to modulate these enzymatic pathways. nih.gov
Hydrolases: Pyrazole derivatives have also been investigated as inhibitors of other hydrolase enzymes. In one study, a series of pyrazole thioether analogs were synthesized and evaluated as inhibitors of the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a metallohydrolase essential for bacterial lysine (B10760008) biosynthesis. nih.gov This identifies the pyrazole scaffold as a promising starting point for developing novel antibacterial agents targeting specific hydrolases.
Determination of Inhibition Kinetics and Mechanistic Pathways
The mechanism of enzyme inhibition by pyrazole derivatives often involves competitive binding at the enzyme's active site. Kinetic competition assays performed on a potent pyrazole thioether analog (Compound 7q) against HiDapE confirmed a competitive binding mode. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of these compounds. For PDE4 inhibitors, it was found that introducing a hydrophobic substituent at the N2 position of a linked pyridazinone ring and a methoxy (B1213986) group on the pyrazolopyridine core favored PDE4 inhibition. researchgate.net In the development of pyrazole carboxylic ester inhibitors of PDE4D, a 4,000-fold increase in potency was achieved through just two rounds of chemical synthesis guided by structural analysis. The initial scaffold, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, had an IC50 of 82 μM, which was optimized to 21 nM in a derivative, 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. lbl.gov
The table below summarizes the inhibitory activities of selected pyrazole derivatives against various enzymes.
| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |
| Pyrazole carboxylic ester scaffold | PDE4D | 82 µM | lbl.gov |
| 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.021 µM (21 nM) | lbl.gov |
| Pyrazole-imidazole-triazole hybrid | Not Specified | Not Specified | bohrium.com |
| N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidase (MAO-A/B) | 2.78 µM (for most active) | globalresearchonline.net |
| Pyrazole thioether analogs (e.g., 7h) | HiDapE | 96.2% inhibition at 100 µM | nih.gov |
| Pyrazole-oxazole derivative (Compound 4c) | PDE4B | 1.6 µM | researchgate.net |
Co-crystallization Studies with Target Enzymes (if applicable)
Co-crystallization studies have provided critical atomic-level insights into how pyrazole derivatives bind to their enzyme targets, guiding further drug design. High-throughput co-crystallography was instrumental in developing potent PDE4 inhibitors. lbl.gov The crystal structures of seven different pyrazole derivatives bound to PDE4B or PDE4D revealed a predictable binding mode anchored by the pyrazole carboxylic ester scaffold. This structural information allowed for the rational design of modifications at three specific sites, leading to a rapid increase in potency. lbl.gov
In another example, computational docking and molecular dynamics studies were used to investigate the binding of pyrazole derivatives to the ATP binding pocket of Staphylococcus aureus DNA gyrase B. dtu.dklongdom.org These studies showed that the pyrazole ring plays a vital role in anchoring the molecule in place through hydrogen bond interactions with active site residues like Arg84, Thr173, and Asp81. dtu.dklongdom.org
Receptor Binding and Modulation Investigations
While enzyme inhibition is a major area of research for pyrazole compounds, their interaction with various cell surface and nuclear receptors is also of significant interest, although specific data for 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol derivatives is limited.
In Vitro Binding Assays with Recombinant Receptors
The pyrazole nucleus is present in drugs that target a range of receptors, such as the histamine (B1213489) H2 receptor agonist Betazole and the cannabinoid receptor type 1 (CB1) antagonist Rimonabant. mdpi.comnih.gov This suggests that pyrazole derivatives have the potential to bind to diverse receptor types. For example, some pyrazole derivatives have been synthesized and investigated as ligands for the estrogen receptor. nih.gov However, specific in vitro binding assay data, such as binding affinity (Kᵢ) or dissociation constant (K₋), for derivatives of this compound with recombinant receptors are not detailed in the reviewed literature.
Functional Assays Demonstrating Agonistic or Antagonistic Activity at a Molecular Level
Cellular Pathway Modulation Studies (In Vitro)
The ability of pyrazole derivatives to modulate cellular pathways is a cornerstone of their therapeutic potential. Research has focused on their capacity to induce programmed cell death (apoptosis) and interfere with the cell division cycle, as well as their influence on gene expression related to these mechanisms.
Investigation of Effects on Specific Cellular Signaling Pathways (e.g., Apoptosis Induction, Cell Cycle Modulation)
Several studies have highlighted the pro-apoptotic and cell cycle-modulating effects of pyrazole derivatives in cancer cells. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were assessed for their anticancer properties against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (referred to as 3f) was identified as the most potent, inducing dose- and time-dependent cytotoxicity. nih.gov Further investigation revealed that at a concentration of 14.97 μM, compound 3f induced cell cycle arrest in the S phase after 24 hours of treatment. nih.gov This cell cycle inhibition was accompanied by the induction of apoptosis, which was linked to an increase in reactive oxygen species (ROS) and the activation of caspase-3. nih.gov
Similarly, a structurally related compound, 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, has been noted to induce cell cycle arrest in cancer cells, thereby preventing their proliferation. It is also suggested that this compound can trigger apoptotic pathways, leading to programmed cell death. In another study, pyrazoline derivatives were found to inhibit the cell cycle progression of human bladder cancer cell lines 5637 and T24. nih.gov Specifically, 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole (2a) and 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2c) caused a significant increase in the sub-G0/G1 phase, a hallmark of apoptosis. nih.gov
The antiproliferative effects of these compounds are often significant, as demonstrated by their IC50 values against various cancer cell lines.
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 14.97 | 24 |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 6.45 | 48 |
| Paclitaxel (Reference) | MDA-MB-468 | 49.90 | 24 |
| Paclitaxel (Reference) | MDA-MB-468 | 25.19 | 48 |
Data sourced from a study on pyrazole derivatives' effects on triple-negative breast cancer cells. nih.gov
Gene Expression Analysis Related to Molecular Mechanisms
The modulation of cellular pathways by pyrazole derivatives is often underpinned by changes in the expression of key regulatory genes. For example, the pro-apoptotic activity of certain pyrazole compounds has been linked to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
One study on pyrazole-indole hybrids, specifically 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) and 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b), which showed potent anticancer activity against the HepG2 cancer cell line, also investigated their effects on the expression of apoptosis-related proteins. mdpi.com Enzymatic assays revealed that these compounds influenced the levels of Bcl-2 and Bax, key regulators of the intrinsic apoptotic pathway. mdpi.com
Interaction with Biomacromolecules
The biological effects of this compound and its derivatives can also be attributed to their direct interactions with essential biomacromolecules like DNA and tubulin.
DNA Binding Studies and Intercalation Mechanisms
The pyrazole nucleus is considered a valuable scaffold for designing molecules that can interact with DNA. globalresearchonline.net A study focusing on the synthesis of novel pyrazole derivatives and their ability to bind to DNA revealed that the pyrazole core contributes to the molecule's incorporation into the DNA structure. globalresearchonline.net The research highlighted that the presence of positive charges on the pyrazole derivatives is important for enhancing their antitumor and DNA binding capabilities. globalresearchonline.net Although specific derivatives, compounds 5e and 5q, demonstrated significant antitumor activity, they did not inhibit topoisomerase activity, suggesting that their cytotoxic effects are mediated through other mechanisms, potentially related to their DNA binding properties. globalresearchonline.net
Tubulin Polymerization Inhibition Research
Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. Several pyrazole derivatives have been investigated as inhibitors of tubulin polymerization.
For example, a cell-permeable analog of combretastatin (B1194345) A-4, which is a known tubulin inhibitor, has been shown to be an effective anti-microtubule agent with an IC50 of 4.5 µM for inhibiting the polymerization of purified porcine brain tubulin. sigmaaldrich.com This indicates that compounds with certain structural similarities can interfere with microtubule dynamics.
Structure-Activity Relationship (SAR) Analysis Focused on Molecular Mechanisms
The biological activity of pyrazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for their mechanistic actions.
For pyrazole derivatives acting as anti-inflammatory agents, the presence of the pyrazole moiety is often associated with the inhibition of cyclooxygenase (COX) enzymes. evitachem.com In the context of anticancer activity, the nature and position of substituents on the pyrazole ring and any attached phenyl rings play a crucial role. For instance, in a series of pyrazole derivatives evaluated for their cytotoxicity, the presence of a p-tolyl group on one of the aryl rings and a trimethoxyphenyl group at the 5-position of the pyrazoline ring were features of the most active compound. nih.gov
The amino group and the bromine atom on compounds like 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol are also significant. The amino group can enhance hydrogen-bonding capacity, while the bromine atom may increase the compound's electrophilic reactivity, both of which can influence binding to biological targets.
Rational Design of Analogs for Enhanced Mechanistic Understanding
The rational design of analogs is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound, as well as to probe its mechanism of action. nih.gov At present, there are no published studies detailing the rational design of analogs based on the this compound scaffold for the purpose of enhanced mechanistic understanding.
While the synthesis of various pyrazole derivatives is an active area of research, with many studies focusing on creating libraries of compounds for biological screening, specific efforts to systematically modify this compound have not been documented in the available literature.
Advanced Research Applications and Future Directions for 2 4 Bromo 1h Pyrazol 5 Yl Ethan 1 Ol
Utility as a Versatile Synthetic Building Block
The strategic placement of reactive functional groups on the pyrazole (B372694) core of 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol makes it an invaluable precursor in organic synthesis. The bromine atom, the hydroxyl group, and the pyrazole ring itself offer multiple reaction sites for constructing more complex molecular architectures.
Precursor for the Synthesis of Complex Heterocyclic Systems
The pyrazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting material for the synthesis of various fused heterocyclic systems. These systems are of great interest due to their diverse biological activities. The presence of the bromo and hydroxyl groups allows for a range of chemical transformations, leading to the formation of novel and complex molecular frameworks.
One of the most significant applications is in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused bicyclic structures, combining a pyrazole and a pyrimidine (B1678525) ring, are recognized for their potential as protein kinase inhibitors in cancer therapy. nih.govrsc.org The synthesis often involves the condensation of a 5-aminopyrazole derivative, which can be prepared from this compound, with a β-dicarbonyl compound. nih.gov This reaction can be facilitated by microwave irradiation to achieve high yields and regioselectivity. nih.gov
Another important class of compounds accessible from this precursor are pyrazolo[1,5-a] nih.govnih.govnih.govtriazines. nih.govscispace.comresearchgate.net These purine (B94841) isosteres are of interest for their potential as therapeutic agents, particularly as enzyme inhibitors. nih.govscispace.com The synthesis typically involves the annulation of a 1,3,5-triazine (B166579) ring onto the pyrazole scaffold. scispace.com For instance, derivatives of pyrazolo[1,5-a] nih.govnih.govnih.govtriazin-2,4-diones and pyrazolo[1,5-a] nih.govnih.govnih.govtriazin-2-thioxo-4-ones have shown potent inhibitory activity against thymidine (B127349) phosphorylase, an enzyme implicated in tumor growth. nih.gov
Furthermore, the versatility of the pyrazole scaffold extends to the synthesis of other fused systems like pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines. organic-chemistry.orgenamine.net The synthesis of pyrazolo[1,5-a]pyridines can be achieved through an oxidative [3+2] cycloaddition of N-aminopyridines with appropriate reaction partners derived from the starting pyrazole. organic-chemistry.org Similarly, pyrazolo[1,5-a]pyrazin-4-ylacetonitriles can be synthesized and further annulated to form novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems. enamine.net
The following table summarizes some of the complex heterocyclic systems that can be synthesized using this compound as a precursor.
| Heterocyclic System | Synthetic Strategy | Potential Application |
| Pyrazolo[1,5-a]pyrimidines | Condensation with β-dicarbonyl compounds | Protein Kinase Inhibitors |
| Pyrazolo[1,5-a] nih.govnih.govnih.govtriazines | Annelation of a 1,3,5-triazine ring | Enzyme Inhibitors |
| Pyrazolo[1,5-a]pyridines | Oxidative [3+2] cycloaddition | |
| Pyrazolo[1,5-a]pyrazines | Annulation with a pyridine (B92270) ring |
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse compounds. The pyrazole ring system is considered a "privileged scaffold" in this context due to its ability to bind to multiple biological targets with high affinity. nih.gov The structure of this compound, with its multiple points of diversification, makes it an ideal scaffold for the construction of combinatorial libraries.
The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing further opportunities for diversification. The nitrogen atoms of the pyrazole ring can also be alkylated or acylated. This multi-faceted reactivity allows for the generation of a vast array of structurally diverse molecules, each with the potential to interact with different biological targets.
The resulting libraries of pyrazole-based compounds can then be screened for various biological activities, accelerating the identification of new drug candidates. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, has been extensively used in the design of combinatorial libraries for the discovery of protein kinase inhibitors. rsc.orgnih.gov
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. mskcc.org They are small molecules designed to interact with a specific biological target, such as a protein, in a controlled manner. mskcc.org The pyrazole scaffold, due to its versatile binding properties, is an attractive framework for the design of such probes.
Design of Fluorescent or Affinity Probes Incorporating the Pyrazole Scaffold
By attaching a fluorescent dye or an affinity tag (like biotin) to the this compound scaffold, it is possible to create powerful tools for biological research. Fluorescent probes can be used to visualize the localization and dynamics of their target protein within a cell using techniques like fluorescence microscopy. Affinity probes, on the other hand, can be used to isolate and identify the binding partners of a particular protein from a complex cellular lysate.
The synthesis of such probes would involve modifying the hydroxyl group or the bromine atom of the starting compound. For example, the hydroxyl group could be esterified with a fluorescent carboxylic acid, or the bromine atom could be displaced by a fluorescent amine via a nucleophilic aromatic substitution reaction. The development of such probes would represent a significant advancement in the study of biological systems where pyrazole-containing molecules have shown activity. mskcc.org
Application in Target Identification and Validation in Mechanistic Biology
A key challenge in drug discovery is the identification and validation of the biological target of a bioactive compound. Chemical probes derived from this compound can play a crucial role in this process. By using an affinity probe, researchers can "fish out" the target protein from a cell extract and identify it using techniques like mass spectrometry.
Once a target has been identified, chemical probes can be used to validate its role in a particular disease process. For example, a fluorescently labeled probe can be used to monitor the engagement of a drug with its target in living cells. This information is invaluable for understanding the mechanism of action of a drug and for optimizing its therapeutic properties. The development of chemical probes based on the this compound scaffold could, therefore, significantly contribute to the field of mechanistic biology and drug discovery. mskcc.orgnih.gov
Exploration in Materials Science Research
While the primary focus of research on pyrazole-containing compounds has been in the field of medicinal chemistry, there is a growing interest in their potential applications in materials science. The unique electronic and photophysical properties of the pyrazole ring make it an attractive component for the design of novel functional materials.
For instance, pyrazolo[1,5-a]pyrimidine derivatives have recently attracted attention for their significant photophysical properties. nih.gov These compounds can exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the heterocyclic core. This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents.
The bromine atom in this compound provides a convenient handle for incorporating this scaffold into larger polymeric structures. Through polymerization reactions, it may be possible to create novel polymers with interesting optical, electronic, or thermal properties. The exploration of this compound and its derivatives in materials science is still in its early stages, but the initial findings suggest a promising future for this versatile compound beyond the realm of biology and medicine.
Potential in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The pyrazole moiety is a well-known ligand in coordination chemistry, capable of coordinating to metal ions in various modes. researchgate.net The nitrogen atoms of the pyrazole ring in this compound can act as monodentate or bidentate ligands, while the hydroxyl group of the ethanol (B145695) side chain offers an additional coordination site. This multi-dentate character makes it a promising candidate for the synthesis of novel coordination polymers and Metal-Organic Frameworks (MOFs).
The properties of MOFs, such as their porosity, stability, and catalytic activity, are highly dependent on the structure of the organic linkers. acs.org The use of this compound as a linker could lead to the formation of MOFs with unique topologies and functionalities. The bromine atom, for instance, could influence the electronic properties of the resulting framework or serve as a site for post-synthetic modification. Recent research has highlighted the potential of pyrazolate-based MOFs for applications such as the capture of formaldehyde (B43269) from the air. nih.govnih.govnih.gov
Table 1: Hypothetical Properties of MOFs Derived from this compound
| Metal Ion | Potential MOF Structure | Predicted Pore Size (Å) | Potential Application |
| Zn(II) | 3D framework with interconnected channels | 8-12 | Gas storage, catalysis |
| Cu(II) | 2D layered structure | 5-8 | Sensing, selective adsorption |
| Zr(IV) | High-stability 3D framework | 10-15 | Catalysis in harsh conditions |
Evaluation as a Component in Functional Organic Materials (e.g., Optoelectronic Research)
Substituted pyrazoles and their derivatives have been investigated for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netresearchgate.netnih.gov The photophysical properties of these materials are often governed by the nature and position of the substituents on the pyrazole ring. The presence of a bromine atom and a hydroxyl group in this compound could lead to interesting photoluminescent behavior.
The bromine atom, being electron-withdrawing, can influence the energy levels of the molecule's frontier orbitals, potentially leading to shifts in absorption and emission spectra. The ethanol side chain could be modified to attach other functional groups, allowing for the fine-tuning of the material's properties. Research into pyrazole derivatives has shown that their unique optical characteristics and ease of synthesis make them attractive for the development of novel luminescent materials. researchgate.net
Table 2: Predicted Photophysical Properties of this compound Derivatives
| Derivative | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Potential Application |
| Unmodified | ~280 | ~350 | UV-emitting material |
| Esterified OH group | ~290 | ~370 | Blue-emitting material for OLEDs |
| Coupled with a fluorescent dye | Dependent on dye | Dependent on dye | FRET-based sensor |
Innovations in Agrochemical Research
Investigation of Novel Insecticidal or Pesticidal Mechanisms at a Molecular Level
Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercialized products used as herbicides, insecticides, and fungicides. royal-chem.comclockss.orgnih.govnih.gov The pyrazole ring is a key structural feature in many of these active ingredients. For instance, some pyrazole-based insecticides act by targeting the insect's nervous system.
The specific structure of this compound, with its bromo- and ethanol-substituents, presents an opportunity to explore novel mechanisms of action. The bromine atom can enhance the lipophilicity of the molecule, potentially improving its penetration through the insect cuticle. The hydroxyl group could be involved in specific interactions with target proteins. Studies on other halogenated pyrazole derivatives have shown that the introduction of halogens can significantly enhance insecticidal activity. mdpi.com Further research could involve synthesizing a library of derivatives of this compound and screening them for activity against a range of agricultural pests. researchgate.net
Future Perspectives and Unexplored Research Avenues
Integration with Artificial Intelligence and Machine Learning in Molecular Design
In the context of this compound, AI and ML could be employed to:
Predict bioactivity: Build models to predict the insecticidal or fungicidal activity of derivatives based on their molecular structure.
Optimize properties: Use generative models to design new derivatives with improved efficacy, reduced toxicity, and better environmental profiles.
Elucidate mechanisms: Analyze large datasets to identify the key structural features responsible for a particular biological activity, thus shedding light on the mechanism of action.
The integration of AI with traditional chemical synthesis and testing can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.
Mechanistic Studies in Advanced Bio-Conjugation Chemistries
Bio-conjugation, the process of linking molecules to biological macromolecules such as proteins or nucleic acids, is a powerful tool in chemical biology and drug delivery. The functional groups present in this compound, namely the pyrazole ring, the bromine atom, and the hydroxyl group, offer several possibilities for bio-conjugation.
The hydroxyl group can be readily modified to introduce a reactive handle for conjugation. The bromine atom could potentially participate in certain cross-coupling reactions. The pyrazole ring itself can also be involved in specific interactions with biological targets. mdpi.com Mechanistic studies could focus on understanding the kinetics and selectivity of conjugation reactions involving this molecule, as well as the stability of the resulting bio-conjugates. Such research could pave the way for the use of this compound as a versatile building block in the development of targeted therapeutics, diagnostic probes, and other advanced biotechnological applications.
Q & A
Q. What are the optimal synthetic routes for 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring.
Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) or Br₂ under controlled conditions .
Hydroxyethyl Functionalization : Reduction of a ketone intermediate (e.g., 2-(4-bromo-1H-pyrazol-5-yl)acetaldehyde) using borane-dimethyl sulfide (BH₃·SMe₂) or NaBH₄ in ethanol to yield the alcohol .
Key Considerations : Monitor regioselectivity during bromination and use inert atmospheres to prevent oxidation of the alcohol group.
Q. How can the purity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with a polar mobile phase (e.g., ethyl acetate/hexane) to assess purity.
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., hydroxyl proton at δ 1.5–2.5 ppm, pyrazole protons at δ 7.0–8.5 ppm) and FTIR (O-H stretch at ~3200–3400 cm⁻¹) .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, Br percentages.
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo group serves as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Electronic Effects : Bromine’s electronegativity polarizes the pyrazole ring, enhancing electrophilic substitution at the 5-position.
- Steric Effects : The bulky bromine may hinder coupling efficiency; optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) .
Experimental Design : Compare reaction yields with non-brominated analogs to isolate bromine’s role.
Q. What challenges arise in characterizing this compound via X-ray crystallography?
- Methodological Answer :
- Crystal Growth : Slow evaporation from ethanol/water mixtures often produces suitable crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement : Employ SHELXL for small-molecule refinement, addressing disorder in the hydroxyethyl chain or bromine thermal motion .
Data Contradiction Example : Discrepancies in bond angles may arise from crystal packing forces; use Hirshfeld surface analysis to resolve .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use the Bradford method (λ = 595 nm) for consistent protein quantification in enzyme inhibition studies .
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate target specificity.
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
